REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:10]=[C:9]2[C:5]([CH2:6][CH2:7][C:8]2([CH3:12])[CH3:11])=[CH:4][CH:3]=1.S([O-])([O-])(=O)=[O:14].[Mg+2].[Mn]([O-])(=O)(=O)=O.[K+].C(O)(C)C>CC(C)=O.O>[Cl:1][C:2]1[CH:10]=[C:9]2[C:5](=[CH:4][CH:3]=1)[C:6](=[O:14])[CH2:7][C:8]2([CH3:12])[CH3:11] |f:1.2,3.4|
|
Name
|
|
Quantity
|
2.19 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC=C2CCC(C2=C1)(C)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Mg+2]
|
Name
|
|
Quantity
|
9.02 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
3.83 g
|
Type
|
reactant
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
this was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The mixture was then evaporated to an aqueous residue and ethyl acetate
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washing the collected solids with EtOAc
|
Type
|
CUSTOM
|
Details
|
the filtrates were separated
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluting with 20 to 100% dichloromethane in hexanes
|
Type
|
CUSTOM
|
Details
|
to yield the product, 1.25 g (46%)
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
ClC=1C=C2C(CC(C2=CC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |